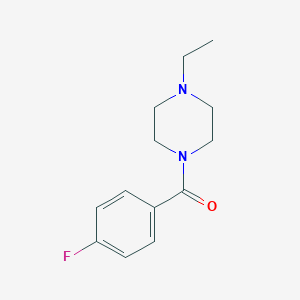

1-Ethyl-4-(4-fluorobenzoyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17FN2O |

|---|---|

Molecular Weight |

236.28 g/mol |

IUPAC Name |

(4-ethylpiperazin-1-yl)-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C13H17FN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |

InChI Key |

KPMMLEFKDPBPIN-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 4 4 Fluorobenzoyl Piperazine and Analogues

General Synthetic Strategies for N,N'-Disubstituted Piperazines

The formation of N,N'-disubstituted piperazines is a cornerstone of medicinal chemistry, with these scaffolds appearing in a wide array of therapeutic agents. wm.eduencyclopedia.pub The synthesis of these compounds can be broadly categorized into several key approaches that leverage the nucleophilic nature of the piperazine (B1678402) nitrogens.

Nucleophilic Substitution Approaches Utilizing Piperazine

Piperazine's two secondary amine groups make it an excellent nucleophile for reactions with various electrophiles. wm.edu This reactivity is the foundation for many synthetic routes to its disubstituted derivatives. The reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the piperazine ring attacks an electron-deficient center, leading to the formation of a new carbon-nitrogen bond. The choice of electrophile dictates the nature of the substituent introduced. For instance, reacting piperazine with alkyl halides or aryl halides (under specific catalytic conditions) can lead to N-alkyl or N-aryl piperazines, respectively. nih.gov

Alkylation Strategies for N-Ethyl Substitution

The introduction of an ethyl group onto the piperazine ring can be achieved through several alkylation methods. A common approach involves the reaction of piperazine with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the hydrohalic acid byproduct. google.com Alternatively, reductive amination offers another route where piperazine is reacted with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com A Chinese patent describes a method for synthesizing N-ethylpiperazine by reacting piperazine with ethanol (B145695) using a Cu-Co-Mo/Al2O3 catalyst under pressure and heat. google.com The reaction conditions, including solvent, temperature, and the nature of the base, can be optimized to favor the desired mono- or di-ethylated product.

Acylation Reactions for 4-Fluorobenzoyl Moiety Introduction

The 4-fluorobenzoyl group is typically introduced via an acylation reaction. This involves reacting an N-substituted piperazine, in this case, N-ethylpiperazine, with a 4-fluorobenzoyl derivative. The most common acylating agent is 4-fluorobenzoyl chloride, which readily reacts with the secondary amine of N-ethylpiperazine in the presence of a base like triethylamine (B128534) to form the corresponding amide. nih.govresearchgate.net This reaction is a type of nucleophilic acyl substitution. A study on the Friedel-Crafts benzoylation of aniline (B41778) derivatives with 4-fluorobenzoyl chloride using copper triflate as a catalyst provides insights into the reactivity of this acylating agent. researchgate.net Another relevant synthesis involves the reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with 4-fluorobenzoyl chloride. nih.govresearchgate.net

Convergent and Linear Synthesis Pathways for 1,4-Disubstituted Piperazines

The synthesis of 1-ethyl-4-(4-fluorobenzoyl)piperazine can be approached through either a linear or a convergent strategy.

Optimization of Reaction Conditions and Yields in Piperazine Derivatization

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in piperazine derivatization. Key parameters that are often adjusted include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Dichloromethane and dimethylformamide are common solvents for these types of reactions. nih.govresearchgate.net

Temperature: Reactions are often carried out at specific temperatures to control the rate of reaction and minimize side products. For instance, acylation reactions are sometimes initiated at cooler temperatures (0-5 °C) before being allowed to proceed at room temperature. nih.gov

Base: The selection of a suitable base is critical for neutralizing acidic byproducts and facilitating the reaction. Triethylamine is a frequently used base in acylation reactions. nih.govresearchgate.net

Catalyst: In some cases, a catalyst may be employed to accelerate the reaction. For example, copper triflate has been used to catalyze Friedel-Crafts benzoylation reactions. researchgate.net

Stoichiometry of Reactants: The molar ratio of the reactants is carefully controlled to favor the formation of the desired product and minimize the formation of unwanted byproducts, such as di-acylated or di-alkylated piperazines.

A study on the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives reported yields ranging from 73% to 90% by carefully controlling the reaction conditions. researchgate.net

Purification and Characterization Techniques in Synthetic Chemistry

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques for piperazine derivatives include:

Extraction: Liquid-liquid extraction is often used to separate the product from the reaction mixture based on its solubility in different solvents. nih.gov

Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). nih.govnih.gov A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for purifying piperazine derivatives. nih.govresearchgate.net

Recrystallization: This technique is used to purify solid compounds by dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to crystallize as the solution cools, leaving impurities behind in the solvent.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to determine the purity of the product. nih.govnih.gov

Once purified, the structure and identity of the synthesized compound are confirmed using various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.govnih.gov For example, the presence of a carbonyl group in this compound would be indicated by a strong absorption band in the IR spectrum.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which can be compared to the theoretical values to confirm its empirical formula. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate, identify, and quantify the components in a mixture. It is often used to assess the purity of the final product. jocpr.comresearchgate.net

A study on the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives utilized IR, 1H NMR, mass spectrometry, and elemental analysis to characterize the final products. nih.gov

Structure Activity Relationship Sar Studies of 1 Ethyl 4 4 Fluorobenzoyl Piperazine Analogues

Influence of N-Alkyl Substitution (Ethyl Group) on Biological Interactions

The N-alkyl substitution on the piperazine (B1678402) ring plays a crucial role in modulating the biological activity of this class of compounds. While direct studies on 1-Ethyl-4-(4-fluorobenzoyl)piperazine are limited, research on related N-alkyl piperazine derivatives provides significant insights. The size and nature of the alkyl group can significantly impact receptor affinity and selectivity.

In a series of N-substituted piperazine derivatives, the length and bulk of the alkyl chain have been shown to be critical determinants of activity. For instance, studies on various N-alkyl piperazine derivatives have demonstrated that increasing the alkyl chain length from methyl to ethyl, and further to propyl, can alter the potency and efficacy at various receptors. Often, an ethyl group provides an optimal balance of lipophilicity and steric bulk to enhance binding affinity compared to a methyl group, without the potential negative steric hindrance of larger alkyl groups.

Research on N-alkyl and N-aryl piperazine derivatives has highlighted that these substitutions significantly influence their antimicrobial and anticancer activities. nih.gov For example, certain N-alkyl derivatives have shown significant activity against various bacterial strains. nih.gov

A comparative analysis of N-alkyl piperazine derivatives in other contexts has shown that an ethyl substitution can lead to a favorable balance of properties. For instance, in a series of CXCR4 antagonists, an ethyl-substituted piperazine showed better potency than a methyl-substituted analogue, although with a decrease in microsomal stability.

The following table summarizes the influence of N-alkyl substitution on the activity of a series of piperazine derivatives, illustrating the general trend observed in related compounds.

| N-Alkyl Group | Relative Biological Activity | Key Observations |

| Methyl | Moderate | Often serves as a baseline for comparison. |

| Ethyl | Optimal | Frequently exhibits enhanced potency due to a favorable balance of size and lipophilicity. |

| Propyl | Variable | Activity may increase or decrease depending on the specific target and steric tolerance of the binding site. |

| Isopropyl | Generally Reduced | Increased steric bulk can lead to a decrease in binding affinity. |

Role of the 4-Fluorobenzoyl Moiety in Molecular Recognition

The 4-fluorobenzoyl moiety is a key structural feature that significantly contributes to the molecular recognition of this compound analogues. This group can participate in various non-covalent interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and halogen bonding.

The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a receptor. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues within a binding pocket.

The presence of a fluorine atom at the para position of the benzoyl ring is particularly important. Fluorine is a highly electronegative atom that can alter the electronic properties of the benzoyl ring, influencing its interaction with the target. Furthermore, the fluorine atom can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. In some cases, fluorine substitution has been shown to enhance oral absorption of drug candidates. nih.gov

Systematic Modifications of the Benzoyl Ring and Their SAR Implications

Systematic modifications of the benzoyl ring, including the position and nature of substituents, have profound implications for the structure-activity relationship of this class of compounds.

Impact of Halogenation (Fluorine) at the Para Position

The presence of a fluorine atom at the para position of the benzoyl ring is a common feature in many biologically active compounds. This substitution can lead to several advantageous properties:

Enhanced Binding Affinity: The fluorine atom can increase binding affinity through favorable interactions with the receptor, such as halogen bonds or by altering the electrostatic potential of the molecule.

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic attack at that position, thereby increasing the metabolic stability and half-life of the compound.

Improved Pharmacokinetics: Fluorine substitution can influence physicochemical properties like lipophilicity and pKa, which can in turn affect absorption, distribution, metabolism, and excretion (ADME) properties.

Studies on related benzoylpiperazine derivatives have shown that the introduction of a fluorine atom on the benzoyl moiety can significantly impact cytotoxic activity against various cancer cell lines. mdpi.com

Positional Isomerism and Substituent Effects on Activity

The position of the fluorine substituent on the benzoyl ring (ortho, meta, or para) can have a dramatic effect on biological activity. This is due to the different electronic and steric environments created by the substituent at each position.

While specific data for this compound is not available, studies on other fluorinated benzoyl derivatives have shown that positional isomers can exhibit vastly different biological profiles. For instance, the activity of fluorobenzamidrazone thrombin inhibitors was found to be sensitive to the position of the fluorine atom. nih.gov

The following table illustrates the potential impact of fluorine positional isomerism on biological activity, based on general observations in medicinal chemistry.

| Fluorine Position | Potential Impact on Activity | Rationale |

| Para (4-position) | Often Optimal | Can engage in favorable interactions without causing significant steric hindrance. Alters electronic properties of the entire ring. |

| Meta (3-position) | Variable | May lead to a different binding orientation and interaction profile compared to the para isomer. |

| Ortho (2-position) | Often Reduced | Can cause steric clashes with the receptor binding site and may alter the conformation of the benzoyl group relative to the piperazine ring. |

Conformational Analysis and its Correlation with Biological Activity

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. The substituents on the nitrogen atoms (the ethyl group and the 4-fluorobenzoyl group) can be in either axial or equatorial positions. The equatorial position is generally favored for bulky substituents to minimize steric strain.

X-ray crystallography studies of related benzoylpiperazine compounds have confirmed the chair conformation of the piperazine ring. researchgate.net Computational modeling and conformational analysis of similar molecules have been used to predict the preferred low-energy conformations and to understand how these conformers might interact with biological targets.

Comparative SAR with Piperidine-Based Analogues

Replacing the piperazine ring with a piperidine (B6355638) ring can lead to significant changes in biological activity. This is due to the differences in the physicochemical properties of these two heterocyclic rings.

Basicity: The piperazine ring has two nitrogen atoms, making it a dibasic moiety. The pKa values of these nitrogens can influence the ionization state of the molecule at physiological pH, which in turn affects receptor binding and pharmacokinetic properties. Piperidine, with only one nitrogen atom, is a monobasic ring.

Hydrogen Bonding: The second nitrogen atom in the piperazine ring can act as a hydrogen bond donor or acceptor, providing an additional point of interaction with the receptor that is absent in the piperidine analogue.

Conformational Flexibility: While both rings adopt a chair conformation, the presence of the second nitrogen in piperazine can subtly alter the ring's geometry and flexibility.

Comparative studies of piperazine and piperidine-based compounds have often revealed that the piperazine moiety is crucial for a specific biological activity, while in other cases, the piperidine analogue may be more potent or selective. For example, in a series of ligands for the dopamine (B1211576) transporter, piperidine analogues of a piperazine-based compound (GBR 12909) were synthesized and evaluated, demonstrating that the nature of the heterocyclic core is a key determinant of activity and selectivity.

The following table provides a general comparison of the properties of piperazine and piperidine rings in the context of drug design.

| Feature | Piperazine | Piperidine |

| Number of Nitrogens | 2 | 1 |

| Basicity | Dibasic | Monobasic |

| Hydrogen Bonding | Potential for two sites of H-bonding | One site of H-bonding |

| Structural Impact | Can introduce an additional point of interaction or a point for further substitution. | Simpler scaffold, often with higher lipophilicity. |

Computational and in Silico Approaches to 1 Ethyl 4 4 Fluorobenzoyl Piperazine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Ethyl-4-(4-fluorobenzoyl)piperazine, docking simulations are employed to understand how this ligand might interact with specific biological targets, such as enzymes or receptors.

The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These simulations can reveal key binding modes and specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For instance, the piperazine (B1678402) ring, a common feature in many biologically active compounds, can act as a scaffold that positions the ethyl and 4-fluorobenzoyl groups for optimal interaction with the target's active site.

Research on related piperazine derivatives has demonstrated the utility of this approach. For example, studies on other phenylpiperazine compounds have successfully used molecular docking to predict their binding to targets like topoisomerase IIα, providing insights into their potential anticancer activities nih.gov. The insights gained from such simulations are crucial for rational drug design and for prioritizing compounds for further experimental testing.

Table 1: Illustrative Molecular Docking Results for a Piperazine Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Dopamine (B1211576) Transporter | -9.2 | ASP79, PHE326, SER422 | Hydrogen Bond, Pi-Pi Stacking |

| Serotonin (B10506) Transporter | -8.5 | TYR95, ILE172, PHE335 | Hydrophobic, Pi-Pi Stacking |

| Sigma1 Receptor | -7.8 | GLU172, TYR103 | Hydrogen Bond, Cation-Pi |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For this compound, a pharmacophore model would typically consist of features like hydrogen bond acceptors (the fluorine and carbonyl oxygen), hydrophobic regions (the ethyl group and the phenyl ring), and potentially a positive ionizable feature (the piperazine nitrogen at physiological pH).

Once a pharmacophore model is developed based on a set of known active compounds, it can be used to screen large databases of chemical compounds virtually. This process, known as virtual screening, helps in identifying novel molecules that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening. Pharmacophore models for various classes of compounds, including those targeting DNA gyrase, have been successfully developed and used to identify new potential inhibitors nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of compounds with known activities, a QSAR model can be built to predict the activity of new, untested compounds.

For this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, and correlating them with a measured biological endpoint. The resulting model can then be used to predict the activity of other similar piperazine derivatives and to guide the design of new compounds with improved potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational flexibility, both in solution and when bound to a biological target. This is particularly important for a molecule with rotatable bonds, as its conformation can significantly influence its binding affinity and activity.

When applied to a ligand-target complex, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking and can help to elucidate the kinetics of binding and unbinding. Studies on other piperazine derivatives have utilized MD simulations to assess the stability of their interactions with target proteins, confirming the binding modes suggested by docking studies researchgate.net.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |

| RMSD of Ligand | 1.5 Å | Root Mean Square Deviation, indicating the stability of the ligand's position in the binding site. |

| Number of Hydrogen Bonds | 2-3 | Average number of hydrogen bonds maintained between the ligand and the target. |

Cheminformatics Analysis of Piperazine Chemical Space

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic applications mdpi.comresearchgate.net.

A cheminformatics analysis of the chemical space around this compound would involve exploring databases of known piperazine derivatives to understand the structure-activity relationships across this chemical class. Such an analysis can reveal trends in substitution patterns and their effects on biological activity, toxicity, and pharmacokinetic properties. This broader understanding of the piperazine chemical space can provide valuable context for the specific investigation of this compound and can inspire the design of novel analogs with desired properties. The versatility of the piperazine ring allows for modifications at its nitrogen atoms, which can significantly modulate the pharmacological profile of the resulting compounds mdpi.com.

In Vitro Metabolic Pathway Analysis of 1 Ethyl 4 4 Fluorobenzoyl Piperazine

Identification of Phase I Metabolic Transformations

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For 1-Ethyl-4-(4-fluorobenzoyl)piperazine, the primary expected Phase I transformations are N-dealkylation and various oxidative reactions.

N-dealkylation is a common metabolic pathway for compounds containing an N-alkylamino moiety. mdpi.com In the case of this compound, two primary N-dealkylation pathways are anticipated:

N-de-ethylation: The removal of the ethyl group from the piperazine (B1678402) nitrogen is a likely metabolic step. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes and would result in the formation of 1-(4-fluorobenzoyl)piperazine. Mechanistically, this process involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to the dealkylated amine and acetaldehyde (B116499). semanticscholar.org

N-debenzoylation: While less common than N-dealkylation of small alkyl groups, the cleavage of the amide bond to remove the 4-fluorobenzoyl group is also a possible metabolic route. This would yield N-ethylpiperazine.

Studies on various arylpiperazine derivatives have shown that N-dealkylation is a significant metabolic pathway, often mediated by CYP3A4 and CYP2D6. nih.gov The resulting metabolites can sometimes retain biological activity. nih.govresearchgate.net

Oxidative reactions at various positions on the this compound molecule are expected, primarily mediated by CYP enzymes.

Piperazine Ring Oxidation: The piperazine ring is susceptible to several oxidative modifications. These include hydroxylation at one of the carbon atoms of the ring, which can lead to further oxidation to a lactam (piperazinone) derivative. frontiersin.org N-oxidation of the tertiary amine in the piperazine ring is another potential pathway.

Arene Oxidation: The 4-fluorobenzoyl moiety contains an aromatic ring that can undergo hydroxylation. This can occur at various positions on the phenyl ring, although the position of the fluorine atom may influence the site of oxidation.

Oxidation of the Ethyl Group: The ethyl group itself can be a site of metabolism, leading to the formation of a primary alcohol (1-(4-(4-fluorobenzoyl)piperazin-1-yl)ethan-2-ol) through hydroxylation of the terminal carbon.

The following table summarizes the expected Phase I metabolites of this compound based on analogous compounds.

| Metabolic Pathway | Expected Metabolite | Description |

| N-de-ethylation | 1-(4-fluorobenzoyl)piperazine | Removal of the ethyl group from the piperazine nitrogen. |

| N-debenzoylation | N-ethylpiperazine | Cleavage of the amide bond. |

| Piperazine Ring Hydroxylation | Hydroxy-1-ethyl-4-(4-fluorobenzoyl)piperazine | Addition of a hydroxyl group to the piperazine ring. |

| Piperazine Ring Oxidation | 1-Ethyl-4-(4-fluorobenzoyl)piperazin-2-one | Oxidation of the piperazine ring to a lactam. |

| Arene Oxidation | 1-Ethyl-4-(hydroxy-4-fluorobenzoyl)piperazine | Hydroxylation of the fluorophenyl ring. |

| Ethyl Group Oxidation | 1-(4-(4-fluorobenzoyl)piperazin-1-yl)ethan-2-ol | Hydroxylation of the terminal carbon of the ethyl group. |

In Vitro Enzyme Systems for Metabolic Profiling (e.g., Human Liver Microsomes)

To study the in vitro metabolism of compounds like this compound, various enzyme systems are employed, with human liver microsomes being one of the most common.

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from human liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. frontiersin.orgnih.govnih.govnih.govresearchgate.net Incubating the compound with HLMs in the presence of cofactors like NADPH allows for the simulation of Phase I metabolic reactions. nih.gov By analyzing the reaction mixture over time, the rate of metabolism and the profile of metabolites can be determined.

Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for the metabolism of a compound, recombinant enzymes expressed in cell lines can be used. nih.gov This allows for the incubation of the compound with individual CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19) to see which ones are capable of metabolizing it.

Liver S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic reactions.

The choice of in vitro system depends on the specific questions being addressed in the metabolic study. For initial metabolic profiling, HLMs are often the preferred system.

Mass Spectrometry-Based Metabolite Identification

Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS), is the primary analytical technique for identifying and quantifying drug metabolites. rsc.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent drug and its metabolites. frontiersin.org This is crucial for distinguishing between metabolites with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented. The resulting fragmentation pattern provides structural information about the metabolite. libretexts.orgchemguide.co.uk For example, the fragmentation of this compound and its metabolites would likely show characteristic losses corresponding to the ethyl group, the fluorobenzoyl group, or parts of the piperazine ring. researchgate.netmiamioh.edu

The general workflow for metabolite identification using LC-MS involves separating the components of the incubation mixture by LC, followed by MS analysis to detect the parent compound and any new peaks corresponding to potential metabolites. The mass difference between the parent and the new peaks suggests the type of metabolic transformation (e.g., a +16 Da shift indicates an oxidation). Subsequent MS/MS analysis of these new peaks helps to elucidate the exact structure of the metabolites.

The table below illustrates the expected mass changes for the predicted Phase I metabolites of this compound.

| Metabolite | Molecular Weight ( g/mol ) | Mass Change from Parent (Da) | Metabolic Reaction |

| This compound | 250.31 | 0 | Parent Compound |

| 1-(4-fluorobenzoyl)piperazine | 222.25 | -28.06 | N-de-ethylation |

| N-ethylpiperazine | 114.19 | -136.12 | N-debenzoylation |

| Hydroxy-1-ethyl-4-(4-fluorobenzoyl)piperazine | 266.31 | +16 | Oxidation |

| 1-Ethyl-4-(4-fluorobenzoyl)piperazin-2-one | 264.29 | +14 | Oxidation |

| 1-Ethyl-4-(hydroxy-4-fluorobenzoyl)piperazine | 266.31 | +16 | Oxidation |

| 1-(4-(4-fluorobenzoyl)piperazin-1-yl)ethan-2-ol | 266.31 | +16 | Oxidation |

Future Directions and Translational Research Perspectives

Exploration of Novel Biological Targets for Piperazine (B1678402) Derivatives

The inherent versatility of the piperazine ring allows it to interact with a diverse range of biological targets, a characteristic that continues to drive research into new therapeutic applications. mdpi.com While historically significant in modulating central nervous system (CNS) receptors, current research is expanding the scope of potential targets for this class of compounds. ijrrjournal.commdpi.com

Piperazine derivatives have been identified as promising agents in oncology. researchgate.net Their anticancer properties are multifaceted, with some compounds inducing apoptosis, inhibiting microtubule synthesis, and interfering with cell cycle progression. nih.govmdpi.com Research is focused on identifying specific molecular targets within cancer cells, such as protein kinases or specific receptors, that can be selectively inhibited by novel piperazine-based molecules. researchgate.netresearchgate.net The ability of some derivatives to overcome multidrug resistance is also a significant area of investigation. researchgate.net

Beyond cancer, the multifactorial nature of neurodegenerative diseases like Alzheimer's has made piperazine derivatives attractive candidates for multi-target approaches. researchgate.net Targets such as monoamine oxidase B (MAO-B), cholinesterases (ChEs), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) are being actively explored. researchgate.net Additionally, sigma receptors (σ1 and σ2) have emerged as important targets, with some piperazine derivatives showing high affinity and potential for treating neuropathic pain. acs.orgnih.gov The exploration extends to a variety of neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and nicotinic acetylcholine (B1216132) receptors, where piperazine-containing compounds act as modulators. ijrrjournal.com

The following table summarizes some of the key biological targets currently under investigation for piperazine derivatives.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Monoamine Oxidase B (MAO-B), Cholinesterases (AChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) | Neurodegenerative Diseases |

| CNS Receptors | Dopamine Receptors (D2, D3, D4), Serotonin Receptors (5-HT1A, 5-HT4), Sigma Receptors (σ1, σ2), Nicotinic Acetylcholine Receptors (α4β2, α7) | CNS Disorders, Pain |

| Cancer-Related Targets | Protein Kinases, Microtubules, Androgen Receptor (AR) | Oncology |

| Other Receptors | Histamine (B1213489) H3 Receptor | Neurological Disorders |

Design and Synthesis of Advanced Analogues with Improved Selectivity and Potency

The development of advanced analogues of 1-Ethyl-4-(4-fluorobenzoyl)piperazine hinges on strategic chemical synthesis and a deep understanding of structure-activity relationships (SAR). The piperazine core provides a flexible scaffold that can be readily modified to enhance pharmacokinetic properties, potency, and selectivity. researchgate.netmdpi.com

Synthetic strategies are well-established, often involving the nucleophilic substitution reaction of a piperazine intermediate, such as 1-(4-chlorobenzhydryl)piperazine (B1679854), with various benzoyl chlorides to create a library of derivatives. nih.govmdpi.com Other common methods include N-alkylation using alkyl halides, reductive amination, and building the piperazine ring from precursors like aniline (B41778) and bis-(2-haloethyl)amine. nih.gov The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, for example, has been achieved by reacting 1-(4-chlorobenzhydryl)piperazine with different substituted benzoyl chlorides. nih.gov

SAR studies guide the rational design of new compounds. Key findings indicate that:

Substituents on Aromatic Rings: The introduction of specific atoms, like fluorine, can significantly increase biological activity. nih.gov For instance, in a series of androgen receptor antagonists, an additional fluorine atom at the ortho position of a phenyl ring was found to be important for in vivo activity. mdpi.com

Piperazine Ring Nitrogens: Both nitrogen atoms in the piperazine ring are often essential for potency, serving as key interaction points with biological targets or as attachment points for different pharmacophores. nih.govmdpi.com

Linker Modifications: The length and flexibility of aliphatic chains connecting the piperazine moiety to other parts of the molecule can be altered to optimize binding affinity at multiple receptors. ijrrjournal.com

Piperazine vs. Piperidine (B6355638): In some cases, replacing the piperazine ring with a piperidine moiety can be a critical structural change to achieve dual activity at different receptors, such as the histamine H3 and sigma-1 receptors. acs.orgnih.gov

The table below outlines how structural modifications can influence the properties of piperazine derivatives.

| Structural Modification | Example of Change | Impact on Properties | Reference |

| Aromatic Substitution | Addition of a fluorine atom to a phenyl ring. | Can increase biological potency and in vivo activity. | mdpi.comnih.gov |

| Core Heterocycle | Replacing a piperazine ring with a piperidine ring. | Can critically alter receptor affinity and selectivity (e.g., for H3/σ1 receptors). | acs.orgnih.gov |

| N-Substituents on Piperazine | Varying the aryl group on one nitrogen and the alkyl/acyl group on the other. | Modulates selectivity and potency for specific targets like dopamine receptors. | nih.gov |

| Linker Chain | Altering the length and flexibility of an alkyl chain. | Can improve binding affinity at multiple receptors. | ijrrjournal.com |

Integration of Multi-Target Ligand Design Principles

For complex, multifactorial diseases such as cancer and neurodegenerative disorders, the traditional "one target, one drug" approach is often insufficient. researchgate.netnih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. nih.govnih.govresearchgate.net The piperazine scaffold is exceptionally well-suited for the development of MTDLs. nih.govresearchgate.net

The core principle of MTDL design involves combining different pharmacophores—the specific structural features responsible for a molecule's biological activity—into a single hybrid molecule. researchgate.netresearchgate.net This can be achieved by linking known active fragments or by designing novel scaffolds that possess the necessary features to interact with multiple targets. The arylpiperazine structure is a recurring motif in MTDLs, often serving as a central scaffold to which other functional groups are attached. nih.gov

Examples of MTDL strategies involving piperazine derivatives include:

Dual SERT/5-HT1A Ligands: Indole-piperazine hybrids have been designed to concurrently target the serotonin transporter (SERT) and the 5-HT1A receptor, a combination considered beneficial for treating depression. nih.gov

Triple AChE/MAO-B/BACE-1 Inhibitors: Piperazine-substituted chalcones have been developed to inhibit three key enzymes implicated in the pathology of Alzheimer's disease. researchgate.net

Dual H3/σ1 Receptor Ligands: Compounds incorporating a piperidine or piperazine moiety have been created to act on both the histamine H3 receptor and the sigma-1 receptor, offering potential for treating neuropathic pain. nih.gov

This integrated approach offers potential advantages over combination therapies, such as a more predictable pharmacokinetic profile and potentially improved patient compliance. researchgate.netacs.org

| MTDL Example | Component Pharmacophores | Biological Targets | Potential Application |

| Indole-Piperazine Hybrids | Indole and Arylpiperazine | SERT, 5-HT1A Receptor | Depression |

| Piperazine-Substituted Chalcones | Piperazine and Chalcone (B49325) | AChE, MAO-B, BACE-1 | Alzheimer's Disease |

| Piperidine/Piperazine Derivatives | Piperidine/Piperazine and various lipophilic groups | Histamine H3 Receptor, Sigma-1 Receptor | Neuropathic Pain |

| Arylpiperazine Derivatives | Arylpiperazine and other fragments | Dopamine Receptors, Serotonin Receptors | CNS Disorders |

Development of Chemical Probes for Receptor Characterization

Understanding how ligands interact with their biological targets at a molecular level is crucial for drug discovery. Chemical probes, particularly fluorescently labeled ligands, are invaluable tools for these investigations. researchgate.net They allow for the real-time visualization of ligand-receptor interactions in living cells. researchgate.net The piperazine scaffold has been successfully used as a foundation for creating such probes.

The design of a fluorescent probe involves attaching a fluorophore (a fluorescent chemical group) to a ligand that has a known affinity for a specific receptor. The key challenge is to add the fluorescent tag without disrupting the ligand's ability to bind to its target. Molecular modeling can help identify suitable attachment points on the ligand, such as the piperazine or piperidine group, that are not critical for receptor binding. researchgate.net

For example, fluorescent antagonists for the human 5-HT4 receptor have been synthesized by derivatizing a piperazine analogue with fluorophores like dansyl, naphthalimide, and 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). researchgate.net These probes enable detailed binding assays and can be used to study receptor localization and dynamics. Similarly, piperazine-linked 1,8-naphthalimide derivatives have been developed as fluorescent probes for cellular imaging, demonstrating good membrane permeability and allowing for visualization within the cytoplasm. nih.gov

| Probe Base Structure | Fluorophore | Target Receptor | Application |

| Piperazine Analogue | Dansyl, Naphthalimide, NBD | 5-HT4 Receptor | Receptor binding assays, cellular localization |

| 1,8-Naphthalimide-Piperazine | 1,8-Naphthalimide | Cancer Cells (e.g., targeting CAIX) | Cellular imaging, theranostics |

The continued development of these sophisticated molecular tools will provide deeper insights into the pharmacology of piperazine-based compounds and accelerate the discovery of new and improved therapeutics.

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-4-(4-fluorobenzoyl)piperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions . For example:

- Step 1: React 1-ethylpiperazine with 4-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DCM) using a base like K₂CO₃ to neutralize HCl byproducts .

- Step 2: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 1:2) and purify via silica gel chromatography (ethyl acetate:hexane gradient) .

- Critical Parameters: Maintain anhydrous conditions, stoichiometric control of reagents (e.g., 1.2 equiv. of acyl chloride), and inert atmosphere to prevent side reactions.

Q. How is the compound characterized structurally?

Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., aromatic protons at δ ~7.3 ppm for fluorobenzoyl) .

- Mass Spectrometry: ESI-MS or HRMS validates molecular weight (e.g., calculated for C₁₃H₁₅FN₂O: 234.11 g/mol).

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as seen in analogous 1-aroylpiperazines .

Advanced Research Questions

Q. How to design experiments to evaluate its anticancer activity?

Methodological Answer:

- In Vitro Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with positive controls (e.g., doxorubicin) .

- Mechanistic Studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).

- Molecular Docking: Target kinases (e.g., EGFR) using AutoDock Vina. Align fluorobenzoyl groups with hydrophobic pockets and piperazine with polar residues .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Structural Variability: Compare substituent effects; e.g., fluorobenzoyl vs. nitrobenzyl groups alter electron density and binding affinity .

- Assay Conditions: Control variables like serum content (e.g., FBS interference) and incubation time. Validate via orthogonal assays (e.g., Western blot for protein targets) .

- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity trends against structural analogs .

Q. What computational strategies predict target interactions?

Methodological Answer:

- Fragment-Based Design: Exploit the 4-fluorobenzoyl-piperazine scaffold as a kinase hinge-binding motif. Use Schrödinger’s Glide for virtual screening .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., with PI3Kγ) .

- QSAR Models: Corrogate substituent hydrophobicity (ClogP) and H-bond acceptors with activity data from analogs .

Q. How do substituents modulate pharmacological properties?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability and π-π stacking in aromatic kinase pockets .

- Piperazine Modifications: Ethyl groups improve lipophilicity (logP), while bulkier substituents (e.g., benzyl) may reduce BBB permeability .

- SAR Studies: Synthesize derivatives with varied acyl/alkyl groups and test against isoforms (e.g., CA IX vs. CA XII for selectivity) .

Q. How to validate target engagement in vitro?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation after compound treatment to confirm binding .

- SPR/BLI: Quantify binding kinetics (KD, kon/koff) using recombinant targets (e.g., HDACs).

- Knockdown/Rescue: Use siRNA against hypothesized targets (e.g., EGFR) to assess dependency of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.